molecular formula C11H16O2 B14252092 (2R)-2-Ethynyl-2-methyl-1,4-dioxaspiro[4.5]decane CAS No. 189276-50-4

(2R)-2-Ethynyl-2-methyl-1,4-dioxaspiro[4.5]decane

Cat. No.: B14252092
CAS No.: 189276-50-4
M. Wt: 180.24 g/mol
InChI Key: JZXYNOPDQCVOLR-SNVBAGLBSA-N
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Description

(2R)-2-Ethynyl-2-methyl-1,4-dioxaspiro[45]decane is a unique organic compound characterized by its spirocyclic structure, which includes a dioxaspirodecane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Ethynyl-2-methyl-1,4-dioxaspiro[4.5]decane typically involves the following steps:

    Formation of the Dioxaspirodecane Ring: The initial step involves the formation of the 1,4-dioxaspiro[4.5]decane ring system. This can be achieved through a cyclization reaction involving a diol and a suitable dihalide under basic conditions.

    Introduction of the Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction. This involves the reaction of an alkyne with a halide in the presence of a palladium catalyst and a copper co-catalyst.

    Methylation: The final step involves the methylation of the spirocyclic compound to introduce the methyl group at the 2-position. This can be achieved using a methylating agent such as methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, would be necessary to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Ethynyl-2-methyl-1,4-dioxaspiro[4.5]decane can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form a carbonyl compound.

    Reduction: The ethynyl group can be reduced to form an alkene or alkane.

    Substitution: The spirocyclic ring can undergo substitution reactions, particularly at the ethynyl and methyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Halogenation can be achieved using halogenating agents like bromine or chlorine.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alkene or alkane.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

(2R)-2-Ethynyl-2-methyl-1,4-dioxaspiro[4.5]decane has several scientific research applications:

    Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: Its unique structure makes it a potential candidate for drug development, particularly in the design of spirocyclic drugs.

    Material Science: It can be used in the development of novel materials with specific properties, such as polymers and resins.

    Catalysis: It can serve as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the process.

Mechanism of Action

The mechanism of action of (2R)-2-Ethynyl-2-methyl-1,4-dioxaspiro[4.5]decane depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The ethynyl group can participate in π-π interactions, while the spirocyclic structure can provide steric hindrance, influencing the binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-Ethynyl-2-methyl-1,4-dioxaspiro[4.5]nonane: Similar structure but with a different ring size.

    (2R)-2-Ethynyl-2-methyl-1,4-dioxaspiro[4.5]undecane: Similar structure but with an extended ring size.

    (2R)-2-Ethynyl-2-methyl-1,4-dioxaspiro[4.5]octane: Similar structure but with a smaller ring size.

Uniqueness

(2R)-2-Ethynyl-2-methyl-1,4-dioxaspiro[4.5]decane is unique due to its specific ring size and the presence of both an ethynyl and a methyl group at the 2-position. This combination of features imparts distinct chemical and physical properties, making it a valuable compound for various applications.

Properties

CAS No.

189276-50-4

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

(3R)-3-ethynyl-3-methyl-1,4-dioxaspiro[4.5]decane

InChI

InChI=1S/C11H16O2/c1-3-10(2)9-12-11(13-10)7-5-4-6-8-11/h1H,4-9H2,2H3/t10-/m1/s1

InChI Key

JZXYNOPDQCVOLR-SNVBAGLBSA-N

Isomeric SMILES

C[C@]1(COC2(O1)CCCCC2)C#C

Canonical SMILES

CC1(COC2(O1)CCCCC2)C#C

Origin of Product

United States

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